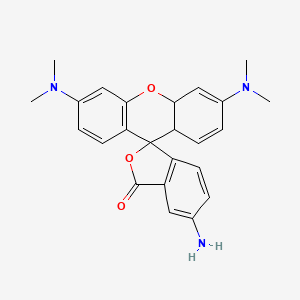

5-Amino TAMRA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H25N3O3 |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

6-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-4a,9a-dihydroxanthene]-1-one |

InChI |

InChI=1S/C24H25N3O3/c1-26(2)15-6-9-19-21(12-15)29-22-13-16(27(3)4)7-10-20(22)24(19)18-8-5-14(25)11-17(18)23(28)30-24/h5-13,19,21H,25H2,1-4H3 |

InChI Key |

SUFQCQVUAHQHJT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Amino Tamra

Precursor Synthesis and Isomeric Purification for 5-Amino TAMRA Scaffolds

The synthesis of this compound begins with the preparation of its precursor, 5-carboxytetramethylrhodamine (B559615) (5-TAMRA). A significant challenge in the synthesis of carboxytetramethylrhodamine is the formation of two structural isomers, the 5- and 6-isomers, which are often difficult to separate. researchgate.net

Regioselective Synthesis of this compound Isomers

A common and scalable method for synthesizing 5- and 6-carboxytetramethylrhodamines involves the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride (B1165640) (trimellitic anhydride). researchgate.netacs.org This reaction yields a mixture of 4-dimethylamino-2-hydroxy-2',4'(5')-dicarboxybenzophenones. researchgate.netacs.org These benzophenone (B1666685) intermediates can then be separated. The individual benzophenone isomers are subsequently reacted with a second equivalent of 3-dimethylaminophenol to produce the corresponding 5- or 6-carboxytetramethylrhodamine. researchgate.netacs.org While this method provides a route to the individual isomers, other research has focused on achieving regioselectivity in similar types of reactions to favor the formation of one isomer over the other. nih.govrsc.orgbeilstein-journals.orgnih.gov

The conversion of the carboxyl group of 5-carboxytetramethylrhodamine to an amine group to yield this compound can be achieved through various standard organic chemistry transformations. This compound possesses an amine group that can react with carboxylic acids, activated NHS esters, and carbonyls. broadpharm.com

Methodologies for Isomeric Purity Enhancement

The separation of the 5- and 6-isomers of carboxytetramethylrhodamine is crucial for applications where reproducibility is critical. interchim.freurogentec.com The minor positional difference between the two isomers can affect the biological and photophysical properties of the resulting conjugates. eurogentec.com

A key strategy for obtaining isomerically pure 5-carboxytetramethylrhodamine is through the recrystallization of the intermediate benzophenones from a mixture of methanol (B129727) and acetic acid. researchgate.netacs.org This process allows for the effective separation of the precursors to the 5- and 6-isomers. researchgate.netacs.org

Furthermore, high-performance liquid chromatography (HPLC) is a widely used technique for the analytical and preparative separation of the final 5- and 6-TAMRA isomers. broadpharm.com Peptides and nucleotides labeled with a single isomer of TAMRA generally exhibit better resolution in HPLC purification compared to those labeled with a mixture of isomers. broadpharm.com Quality control of commercially available isomerically pure TAMRA derivatives often involves HPLC-MS to confirm purity, which is typically expected to be 95% or higher. lunanano.calumiprobe.com

Functionalization Strategies for this compound Derivatives

To be useful for labeling biomolecules, this compound is typically derivatized into a reactive form that can readily form a covalent bond with a specific functional group on the target molecule.

Amine-Reactive Formulations of this compound (e.g., N-Hydroxysuccinimide Esters)

A widely used amine-reactive derivative of TAMRA is the N-hydroxysuccinimide (NHS) ester. lunanano.calumiprobe.com 5-TAMRA-NHS ester is an activated form that reacts with primary and secondary aliphatic amines, such as those found on proteins and amino-modified oligonucleotides, to form a stable carboxamide bond. eurogentec.comlumiprobe.comcosmobio.co.jp This reaction proceeds under mild conditions, typically at a pH of 7.2-7.5. eurogentec.com

The use of a single, pure isomer of TAMRA NHS ester, such as 5-TAMRA-SE, is preferred for applications requiring high reproducibility. eurogentec.comcosmobio.co.jp To improve conjugation efficiency and reduce potential fluorescence quenching upon labeling, derivatives with spacer arms, like the seven-atom aminohexanoyl spacer in 5-TAMRA-X, SE, have been developed. addexbio.com

Table 1: Properties of 5-TAMRA NHS Ester

| Property | Value | Reference |

| Molecular Formula | C29H25N3O7 | lunanano.ca |

| Excitation Maximum | 541 nm - 565 nm | lunanano.camedchemexpress.com |

| Emission Maximum | 567 nm - 580 nm | lunanano.camedchemexpress.com |

| Molar Extinction Coefficient | 84,000 cm⁻¹M⁻¹ | lunanano.ca |

| Fluorescence Quantum Yield | 0.1 | lunanano.ca |

| Solubility | Good in DMF, DMSO; Low in water | lunanano.ca |

Thiol-Reactive Derivatizations (e.g., Maleimides) of this compound

For targeting sulfhydryl (thiol) groups present in cysteine residues of proteins, maleimide (B117702) derivatives of TAMRA are employed. lumiprobe.comlumiprobe.com 5-TAMRA maleimide is a thiol-reactive reagent that forms a stable thioether bond with sulfhydryl groups. lumiprobe.com This reaction is highly specific and occurs under mild conditions, often at a neutral pH. biotium.com

Similar to the NHS esters, the use of isomerically pure 5-TAMRA maleimide is advantageous to avoid peak doubling or smearing during chromatographic or electrophoretic analysis of the labeled product. lumiprobe.com

Table 2: Properties of 5-TAMRA Maleimide

| Property | Value | Reference |

| Solubility | Good in DMF, DMSO | lumiprobe.com |

| Storage | -20°C in the dark | lumiprobe.com |

Another class of thiol-reactive derivatives includes methanethiosulfonates (MTS). vwr.com MTS reagents are known for their rapid and highly selective reaction with thiols. biotium.com

Aldehyde and Ketone-Reactive Aminooxy Derivatives of this compound

Aminooxy derivatives of TAMRA are utilized for labeling biomolecules containing aldehyde or ketone groups. biotium.com These functional groups can be introduced into polysaccharides and glycoproteins through periodate-mediated oxidation of vicinal diols. thermofisher.com Aminooxy-5(6)-TAMRA reacts with aldehydes or ketones under mild conditions to form a stable oxime linkage. biotium.combiotium.com This reaction is efficient and can be accelerated by the addition of aniline (B41778) as a catalyst. thermofisher.com This chemistry is also suitable for labeling abasic sites in damaged DNA. biotium.combiotium.com

The formation of an oxime bond is advantageous due to its superior hydrolytic stability compared to hydrazone bonds, which are formed from the reaction of hydrazide derivatives with aldehydes and ketones. thermofisher.com

Integration of Spacer Linkers for Enhanced Bioconjugation and Photophysical Characteristics

The conjugation of this compound (5-Aminotetramethylrhodamine) to biomolecules is a critical process for its application as a fluorescent label. The direct attachment of the dye to a biomolecule can sometimes lead to steric hindrance or undesirable interactions that can negatively impact the functionality of the target molecule or the photophysical properties of the fluorophore. To mitigate these issues, spacer linkers are frequently integrated between the this compound core and the point of attachment on the biomolecule. thermofisher.comthermofisher.com These linkers are flexible chains that provide spatial separation, which can be crucial for maintaining the biological activity of the labeled molecule and optimizing the dye's fluorescence output. addexbio.comlumiprobe.com

Spacer linkers vary in their chemical composition and length, allowing for precise control over the distance and flexibility between the dye and the biomolecule. thermofisher.comresearchgate.net Common examples include hydrocarbon chains, such as the C6 spacer, and polyethylene (B3416737) glycol (PEG) linkers. lumiprobe.comnih.gov The choice of spacer can significantly influence the efficiency of the bioconjugation reaction and the photophysical behavior of the resulting conjugate.

Enhanced Bioconjugation:

The primary amine group on this compound allows for its conjugation to various electrophilic groups on biomolecules, such as activated esters. lumiprobe.com The introduction of a spacer arm, often terminating in a reactive group like an N-hydroxysuccinimide (NHS) ester, facilitates this process. thermofisher.com For instance, a popular derivative is 5-TAMRA-X, SE, which incorporates a seven-atom aminohexanoyl spacer (referred to as 'X') between the TAMRA fluorophore and the succinimidyl ester. addexbio.com This separation overcomes potential steric clashes between the bulky dye and the target biomolecule, making the reactive group more accessible and improving conjugation yields. thermofisher.com Linkers can be introduced via phosphoramidite (B1245037) chemistry for oligonucleotide labeling, where they can be added to the 5' terminus or internally. thermofisher.combiosearchtech.com

Improved Photophysical Characteristics:

A significant advantage of using spacer linkers is the potential reduction of fluorescence quenching. addexbio.com When a fluorophore is in close proximity to certain residues on a protein or specific nucleobases (like guanine) in an oligonucleotide, its fluorescence intensity can be diminished. lumiprobe.commedchemexpress.com The spacer arm physically separates the TAMRA dye from these quenching entities, helping to preserve its intrinsic brightness. addexbio.comlumiprobe.com For example, the use of a C6 spacer is effective in distancing fluorescent dyes from G-rich oligonucleotide sequences that are known to cause quenching. lumiprobe.com The length of the spacer can be tailored for specific applications; studies have utilized linkers of varying lengths to fine-tune Förster Resonance Energy Transfer (FRET) parameters in custom-designed probes. researchgate.net

The table below summarizes common spacer linkers used with TAMRA derivatives and their primary functions.

| Spacer Linker | Chemical Composition | Key Features and Benefits |

| Aminohexanoyl ("X" Spacer) | A seven-atom chain derived from aminohexanoic acid. addexbio.com | Provides spatial separation to reduce steric hindrance and minimize fluorescence quenching upon conjugation to proteins. addexbio.com |

| C3 Spacer | A three-carbon aliphatic chain. thermofisher.com | Can be incorporated sequentially to create longer, customized spacer arms in oligonucleotides. thermofisher.com |

| C6 Spacer | A six-carbon aliphatic chain. lumiprobe.com | Effectively distances the fluorophore from the biomolecule, mitigating quenching effects, particularly from G-rich sequences in DNA. lumiprobe.com |

| Polyethylene Glycol (PEG) Linker | A polymer chain of repeating ethylene (B1197577) glycol units. nih.gov | Increases hydrophilicity and provides flexibility. Used in creating fluorescent drug analogues for binding assays. nih.gov |

| PC Linker | Contains an α-substituted 2-nitrobenzyl group. biosearchtech.com | A photocleavable linker that allows for the release of the labeled oligonucleotide from a surface or another molecule upon UV irradiation. biosearchtech.com |

Characterization of Synthetic Intermediates and Final this compound Products

The synthesis of this compound and its derivatives is a multi-step process that requires careful monitoring to ensure the desired product is obtained with high purity. researchgate.netevitachem.com The characterization of synthetic intermediates at each stage is as crucial as the analysis of the final product. A combination of analytical techniques is employed to confirm the structure, identity, purity, and photophysical properties of the compounds. chemodex.comnih.gov

A common synthetic route involves the acylation of 3-dimethylaminophenol with a derivative of 1,2,4-benzenetricarboxylic acid, which leads to the formation of benzophenone intermediates. researchgate.netevitachem.com These intermediates can often be separated and purified before the final cyclization step to yield the isomerically pure 5-TAMRA. researchgate.net

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a fundamental technique used to determine the chemical structure of the synthetic intermediates and the final this compound product. chemodex.comadipogen.com It provides information about the arrangement of protons in the molecule, confirming that the correct isomeric form has been synthesized and that key functional groups are present. nih.gov

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to monitor the progress of reactions, identifying the mass of the product and any byproducts. lumiprobe.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, which is used to confirm the elemental composition of the intermediates and the final dye. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound and its precursors. chemodex.comgenaxxon.com By separating the sample into its individual components, HPLC can quantify the percentage of the desired product and detect the presence of any unreacted starting materials or side products. Purity levels are often required to be ≥95% for use in sensitive biochemical applications. lumiprobe.comchemodex.com

UV-Visible and Fluorescence Spectroscopy: These spectroscopic techniques are used to characterize the photophysical properties of the final this compound product. The absorption (excitation) and emission spectra determine the wavelengths at which the dye is optimally excited and the wavelength of its maximum fluorescence. medchemexpress.comgenaxxon.com These properties are critical for its use in fluorescence microscopy, FRET, and other fluorescence-based assays. For example, 5-TAMRA typically exhibits an excitation maximum around 541-546 nm and an emission maximum around 575-580 nm. lumiprobe.comgenaxxon.comgenelink.com

The following table outlines the principal analytical methods used in the characterization of this compound and its synthetic intermediates.

| Analytical Technique | Purpose | Information Obtained |

| ¹H-NMR Spectroscopy | Structural Elucidation | Confirms the chemical structure and isomeric identity of the compound. chemodex.comadipogen.com |

| Mass Spectrometry (MS/LC-MS/HRMS) | Molecular Weight Determination | Confirms the molecular weight and elemental composition of the product and intermediates. lumiprobe.comresearchgate.net |

| HPLC | Purity Assessment | Separates and quantifies components in a mixture to determine the purity of the final product (typically ≥95%). lumiprobe.comchemodex.com |

| UV-Visible Spectroscopy | Photophysical Analysis | Determines the maximum absorption wavelength (λex) required for efficient excitation. genaxxon.com |

| Fluorescence Spectroscopy | Photophysical Analysis | Determines the maximum emission wavelength (λem) and fluorescence quantum yield. medchemexpress.comgenaxxon.com |

Bioconjugation Strategies Utilizing 5 Amino Tamra

Covalent Attachment to Biomolecules via 5-Amino TAMRA Reactive Groups

The primary amine group of this compound serves as a versatile chemical handle, allowing it to be converted into various reactive derivatives. lumiprobe.com These derivatives are designed to react with specific functional groups on biomolecules, forming stable covalent bonds. The most common strategies involve targeting primary amines, thiols, or introducing the dye during the automated synthesis of biomolecules like oligonucleotides.

This compound is frequently used for labeling proteins and peptides. broadpharm.comanaspec.comulab360.com This is typically achieved by converting its amine group into a more reactive functional group, such as an N-hydroxysuccinimidyl (NHS) ester or a maleimide (B117702).

Amine-Reactive Labeling : The most common method for labeling proteins with 5-TAMRA is through its NHS ester derivative (5-TAMRA-SE). rndsystems.comtocris.com 5-TAMRA-SE reacts efficiently and selectively with primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, under mild pH conditions (typically pH 7-9). cosmobio.co.jpbroadpharm.com This reaction forms a highly stable carboxamide bond, which is identical to a natural peptide bond. cosmobio.co.jpeurogentec.comeurogentec.com

Thiol-Reactive Labeling : For more site-specific labeling, 5-TAMRA maleimide derivatives are used. bioacts.commedkoo.comglpbio.com Maleimides exhibit high selectivity for the thiol groups of cysteine residues. bioacts.comlumiprobe.com This allows for targeted labeling of proteins at specific cysteine locations, which can be naturally occurring or genetically engineered into the protein structure. The reaction forms a stable thioether linkage. bioacts.com While highly selective for thiols, maleimides can sometimes react with primary amines under strong basic conditions. bioacts.com

Enzymatic Site-Specific Labeling : Advanced methods like sortase-mediated ligation enable precise, site-specific protein modification. nih.govsci-hub.sescispace.com This technique involves engineering a protein with a short recognition sequence (e.g., LPXTG). nih.govsci-hub.se A peptide probe containing a 5-TAMRA molecule and the sortase recognition motif is then enzymatically ligated to the target protein at a specific N-terminal or C-terminal location. nih.govscispace.com This approach offers exceptional control over the labeling site, minimizing disruption to the protein's native structure and function. sci-hub.se

Table 1: Reactive Derivatives of this compound for Protein Labeling

| Reactive Derivative | Target Functional Group | Amino Acid Residue(s) | Resulting Covalent Bond |

|---|---|---|---|

| 5-TAMRA NHS Ester | Primary Amine (-NH₂) | Lysine, N-terminus | Carboxamide |

| 5-TAMRA Maleimide | Thiol (-SH) | Cysteine | Thioether |

| 5-TAMRA-Peptide Probe | N-terminal Glycine/Alanine | Engineered N-terminus | Peptide Bond |

This compound is a cornerstone fluorophore for labeling oligonucleotides used in a variety of applications, including real-time PCR, DNA sequencing, and fluorescence in situ hybridization (FISH). evitachem.comeurogentec.comgenelink.com Two primary strategies are employed for this purpose.

Phosphoramidite (B1245037) Chemistry : The most direct method involves using a 5-TAMRA phosphoramidite reagent during automated, solid-phase oligonucleotide synthesis. lumiprobe.comglpbio.comlumiprobe.com This allows for the incorporation of the dye at the 5'-terminus of the growing oligonucleotide chain. lumiprobe.comglpbio.com This method is widely used for creating probes for quantitative PCR (qPCR) and fragment analysis. glpbio.comlumiprobe.com

Post-Synthetic Labeling : Alternatively, an oligonucleotide can be synthesized with a reactive functional group, typically a primary amine, which is then labeled with an amine-reactive 5-TAMRA derivative after synthesis is complete. genelink.combiosearchtech.com An amino-modifier phosphoramidite is used to introduce the amine at the 5' or 3' end, or even internally within the sequence. genelink.comlibpubmedia.co.uk A 5-TAMRA NHS ester is then used to react with this incorporated amine, forming a stable amide bond. genelink.combiosearchtech.com

5-TAMRA is frequently used as a quencher in dual-labeled probes, such as TaqMan probes, where it is paired with a reporter dye like 6-carboxyfluorescein (B556484) (FAM). genelink.comlumiprobe.comglpbio.com The close proximity of TAMRA to FAM on the intact probe quenches the FAM fluorescence through Fluorescence Resonance Energy Transfer (FRET). genelink.com

Table 2: Methods for 5-TAMRA Labeling of Oligonucleotides

| Labeling Strategy | 5-TAMRA Reagent | Point of Incorporation | Key Considerations |

|---|---|---|---|

| Direct Synthesis | 5-TAMRA Phosphoramidite | During synthesis (typically 5'-end) | Requires special, mild deprotection conditions to prevent dye degradation. lumiprobe.comglpbio.combiosearchtech.com |

| Post-Synthetic Conjugation | 5-TAMRA NHS Ester | After synthesis | Requires prior synthesis of an amine-modified oligonucleotide. genelink.combiosearchtech.com |

Labeling complex carbohydrates and glycoproteins is essential for studying their biological roles. This compound can be modified to create derivatives that specifically target functional groups on these biomolecules. An important strategy involves the use of aminooxy-TAMRA. biotium.com This derivative reacts with aldehyde or ketone groups, which can be introduced into polysaccharides or glycoproteins through mild periodate (B1199274) oxidation of their cis-diol structures. biotium.com The reaction between the aminooxy group and the aldehyde/ketone forms a stable oxime linkage, allowing for the fluorescent labeling of these sugar-containing biomolecules. biotium.com

Evaluation of Bioconjugation Efficiency and Selectivity of this compound

The success of a bioconjugation reaction is determined by its efficiency and selectivity. For protein labeling, efficiency is often quantified by the Degree of Substitution (DOS), which represents the average number of dye molecules conjugated to each protein molecule. eurogentec.comeurogentec.com

Efficiency and Optimal DOS : For effective labeling of proteins like Immunoglobulin G (IgG) with 5-TAMRA, an optimal DOS is typically between 2 and 4. cosmobio.co.jpeurogentec.com A low DOS results in weak fluorescence, while an excessively high DOS (e.g., >6) can lead to self-quenching of the fluorophore and potentially affect the protein's function. cosmobio.co.jp The efficiency of the reaction is influenced by factors such as protein concentration, with concentrations below 2 mg/mL often leading to poor labeling efficiency. medchemexpress.comcosmobio.co.jp The molar ratio of the dye to the protein in the reaction mixture is also a critical parameter that must be optimized, with recommended starting ratios often between 5:1 and 20:1. eurogentec.comeurogentec.com

Selectivity : The selectivity of the conjugation is determined by the choice of reactive group. NHS esters are highly selective for primary amines over other functional groups found in proteins, ensuring that labeling primarily occurs at lysine residues and the N-terminus. cosmobio.co.jp Similarly, maleimides are highly selective for thiol groups on cysteine residues. bioacts.com For the highest level of selectivity, methods like the genetic incorporation of unnatural amino acids with bioorthogonal reactive groups allow for labeling at a single, predetermined site within a protein, offering unparalleled precision. semanticscholar.org

Table 3: Key Parameters for Evaluating 5-TAMRA Bioconjugation

| Parameter | Description | Typical Target Range (Proteins) | Factors Influencing Outcome |

|---|---|---|---|

| Degree of Substitution (DOS) | Average number of dye molecules per biomolecule. | 2-4 | Dye:protein molar ratio, reaction time, protein concentration. cosmobio.co.jpeurogentec.com |

| Selectivity | The specificity of the reactive dye for a particular functional group. | High | Choice of reactive group (e.g., NHS ester, maleimide), reaction pH. broadpharm.combioacts.com |

| Labeling Efficiency | The percentage of biomolecules successfully labeled. | >90% (under optimal conditions) | Protein/oligo concentration, buffer composition (absence of competing amines), pH. medchemexpress.comcosmobio.co.jp |

Impact of Bioconjugation on the Stability of this compound Conjugates in Research Media

The stability of the final conjugate is critical for its use in biological assays. This includes both the stability of the covalent bond linking the dye to the biomolecule and the chemical stability of the fluorophore itself under various conditions.

Covalent Bond Stability : The carboxamide bond formed between a 5-TAMRA NHS ester and a primary amine is exceptionally stable, considered to be as robust as a natural peptide bond. cosmobio.co.jpeurogentec.comeurogentec.com This ensures that the dye remains securely attached to the protein or amino-modified oligonucleotide during subsequent experimental procedures like immunofluorescent staining, flow cytometry, or FISH. cosmobio.co.jpeurogentec.com The thioether bond from a maleimide-thiol reaction is also highly stable. bioacts.com

Fluorophore Stability : While the 5-TAMRA dye itself is photostable and its fluorescence is not sensitive to pH changes, the dye molecule can be chemically unstable under certain conditions. medchemexpress.com Specifically, the TAMRA dye is known to degrade in the presence of strong bases, such as the aqueous ammonium (B1175870) hydroxide (B78521) traditionally used for the deprotection step in oligonucleotide synthesis. glpbio.combiosearchtech.com This instability necessitates the use of milder deprotection conditions, such as a "TAMRA cocktail" of tert-butylamine, methanol (B129727), and water, to preserve the integrity of the dye on the newly synthesized oligonucleotide. lumiprobe.comglpbio.com

Storage and Handling : For long-term stability, purified 5-TAMRA-protein conjugates should be stored at concentrations greater than 0.5 mg/mL, often with a carrier protein like bovine serum albumin and a preservative. eurogentec.comeurogentec.com For extended storage, aliquoting and freezing at -20°C in the dark is recommended to maintain the conjugate's integrity. eurogentec.com The reactive dye reagents themselves, such as 5-TAMRA SE, must be stored desiccated at -20°C and protected from light to prevent degradation and loss of reactivity. cosmobio.co.jplumiprobe.com

Spectroscopic and Photophysical Investigations of 5 Amino Tamra Conjugates in Research Contexts

Quantitative Fluorescence Spectroscopy Methodologies for 5-Amino TAMRA Probes

5-Amino-tetramethylrhodamine (this compound) is a prominent orange-red fluorescent dye belonging to the rhodamine family. Its utility in research, particularly for labeling biomolecules like proteins and nucleic acids, is due to its favorable photophysical characteristics. genaxxon.comantibodies.com Quantitative analysis of these properties through various spectroscopic methods is fundamental to understanding and optimizing its performance as a fluorescent probe in diverse experimental conditions.

The absorption and emission spectra of this compound are central to its function as a fluorescent label. These spectral properties are highly sensitive to the dye's local environment, including solvent polarity and its conjugation to other molecules. interchim.frmdpi.com

Typically, the maximum absorption wavelength (λabs) for this compound derivatives is in the range of 541-557 nm, with the maximum emission wavelength (λem) occurring between 565-580 nm. tocris.combroadpharm.commdpi.comsigmaaldrich.com These values, however, are subject to change. For instance, in a pH 8 buffer, the absorption and emission peaks can be red-shifted by approximately 8 nm compared to their positions in methanol (B129727). interchim.fr A TAMRA derivative conjugated to a Phos-tag ligand in a HEPES-NaOH buffer (pH 7.4) exhibited an absorption maximum at 557 nm and an emission maximum at 580 nm. mdpi.com In contrast, another derivative, TAMRA-PEA, showed an absorption maximum at 551 nm and an emission maximum at 577 nm in the same buffer system. mdpi.com

The environment of the solvent plays a crucial role in the photophysical behavior of this compound, a phenomenon known as solvatochromism. The dye's spectral properties can be fine-tuned by the polarity of the solvent. researchgate.net This is because the solvent's polarity can interact with the dye's molecular structure, affecting its electronic energy levels.

Conjugation to biomolecules further modifies the spectral characteristics of this compound. nih.gov When the dye is attached to proteins or oligonucleotides, the local microenvironment created by the biomolecule can alter the dye's absorption and emission wavelengths. interchim.frresearchgate.net For example, the specific location of the dye on a protein and the degree of labeling can influence the resulting spectra. interchim.fr

Table 1: Spectroscopic Properties of this compound Derivatives in Various Environments

| Derivative/Environment | Absorption Maximum (λabs) (nm) | Emission Maximum (λem) (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Source(s) |

| 5-TAMRA NHS Ester | 546 | 580 | 95,000 | tocris.comrndsystems.com |

| 5-TAMRA amine | 541 | 567 | 84,000 | broadpharm.comlumiprobe.com |

| 5/6-TAMRA (in PBS, pH 7.4) | 548 ± 3 | 570 ± 3 | >78,000 | empbiotech.com |

| TAMRA-Phos-tag (in HEPES buffer, pH 7.4) | 557 | 580 | 97,000 | mdpi.com |

| TAMRA-PEA (in HEPES buffer, pH 7.4) | 551 | 577 | 94,000 | mdpi.com |

| 5-TAMRA (in 0.1M Tris pH 8.0) | 543 | 575 | N/A | genaxxon.com |

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. For this compound and its conjugates, the quantum yield is a critical parameter that can be affected by the solvent, the conjugated molecule, and the local environment. researchgate.netlumiprobe.comempbiotech.com

This compound derivatives are known for having a relatively high quantum yield, contributing to their brightness as fluorescent probes. baseclick.eu The quantum yield for several this compound derivatives is reported to be approximately 0.1. tocris.combroadpharm.comrndsystems.comlumiprobe.com However, it's important to note that the quantum yield of TAMRA conjugates can be about one-fourth that of fluorescein (B123965) conjugates. genaxxon.comempbiotech.com

The molecule to which this compound is attached can significantly influence its quantum yield. For example, when conjugated to oligonucleotides, the quantum yield can be affected by the presence of specific nucleosides, such as guanine (B1146940) (dG), in the sequence near the dye. researchgate.net This quenching effect is a key principle in the design of certain DNA probes. The process of fluorescence resonance energy transfer (FRET) also relies on the modulation of quantum yield, where TAMRA often acts as an acceptor for a donor fluorophore like fluorescein (FAM). sigmaaldrich.compsu.edu

Time-resolved fluorescence spectroscopy offers deeper insights into the excited-state dynamics of fluorophores by measuring the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before emitting a photon. casss.org

The fluorescence lifetime of this compound is typically in the nanosecond range and is sensitive to its environment, making it a valuable parameter for studying molecular interactions. psu.edued.ac.uk When conjugated to a DNA aptamer, TAMRA can exhibit complex fluorescence kinetics with multiple lifetime components. nih.gov One component may be similar to that of the free dye, while another, shorter lifetime component can emerge due to quenching, potentially through a charge transfer reaction with the DNA. nih.gov

This sensitivity of the fluorescence lifetime to the local environment is exploited in various applications. For instance, picosecond time-resolved spectroscopy has been used to observe a decrease in the donor fluorophore's lifetime in FRET-based binary oligonucleotide probes upon hybridization to target mRNA, confirming the interaction. psu.edu Changes in fluorescence lifetime can thus serve as a robust indicator of binding events or conformational changes in labeled biomolecules.

Photophysical Stability and Photobleaching Characteristics of this compound Probes

The practical utility of a fluorescent probe is often limited by its photostability, which is its resistance to irreversible photochemical degradation (photobleaching) upon exposure to excitation light. baseclick.eu

This compound is generally considered to be more photostable than other common dyes like fluorescein. genaxxon.comempbiotech.comaltabioscience.com This enhanced resistance to photobleaching makes it a preferred choice for imaging experiments that require prolonged or intense illumination. baseclick.eu Rhodamine dyes, in general, are more resistant to photobleaching and are stable over a wider pH range compared to fluorescein. genaxxon.comidtdna.com

Despite its relative stability, this compound is still subject to photobleaching, especially under high-intensity light. baseclick.eu The rate of this degradation is dependent on factors like illumination intensity and the surrounding chemical environment. The photostability can be further improved by conjugating the dye in a way that minimizes its susceptibility to degradation or by using it in nanoprobes, which has been shown to enhance photostability. rsc.org It's standard practice to store solutions containing the dye protected from light to prevent degradation. lumiprobe.comlumiprobe.combiotium.com

The photodegradation of fluorescent dyes is a complex process involving the irreversible alteration of the fluorophore's chemical structure. For many organic dyes, including those from the rhodamine family, a primary mechanism involves the generation of reactive oxygen species (ROS). mdpi.com Upon illumination, the dye can be excited to a triplet state, which can then transfer energy to molecular oxygen, creating highly reactive singlet oxygen. This singlet oxygen can then attack and destroy the dye molecule. researchgate.net

Environmental Sensitivity of this compound Photophysics

The photophysical characteristics of 5-Amino Tetramethylrhodamine (B1193902) (this compound) are not static; they are highly responsive to the dye's immediate molecular surroundings. This environmental sensitivity is a key feature exploited in its application as a fluorescent probe, allowing it to report on local conditions such as solvent properties, pH, and the complex, crowded interiors of biological systems.

Influence of pH and Solvent Polarity on this compound Fluorescence

The fluorescence of this compound exhibits notable sensitivity to both the pH and the polarity of its solvent environment. The dye's chemical structure, which includes a xanthene core and dimethylamino groups, facilitates interactions with the surrounding medium, leading to changes in its absorption and emission spectra.

Research indicates that this compound and its derivatives are generally soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and methanol (MeOH). evitachem.combiotium.comlumiprobe.com In these solvents, the dye displays characteristic excitation and emission maxima. For instance, in methanol, the excitation and emission peaks are observed at approximately 540 nm and 565 nm, respectively. biotium.combiotium.com In other organic solvents such as DMF or DMSO, the maxima are slightly different, around 541 nm for absorption and 568 nm for emission. vwr.com

The pH of the medium also plays a critical role. While some sources describe the dye's fluorescence as pH-insensitive, this generally refers to its stability within the typical physiological pH range of 7.2-7.5. medchemexpress.commedchemexpress.comeurogentec.com However, shifts are observed when moving between different pH environments. For example, when compared to its spectral properties in methanol, the absorption and emission peaks of TAMRA in a pH 8 buffer are red-shifted by approximately 8 nm. interchim.fr This shift is often accompanied by a decrease in the molar extinction coefficient by about 10%. interchim.fr The dye is noted to be stable in buffers with a pH above 6.5. evitachem.cominterchim.fr This pH-dependent behavior is crucial for applications in cellular and molecular biology, where the dye may be exposed to varying pH gradients within different organelles or microenvironments.

| Solvent | Excitation Maximum (λex) | Emission Maximum (λem) | Reference |

|---|---|---|---|

| Methanol (MeOH) | 540 nm | 565 nm | biotium.combiotium.com |

| Dimethylformamide (DMF) / Dimethyl sulfoxide (DMSO) | 541 nm | 568 nm | vwr.com |

| pH 8 Buffer | ~548 nm (red-shifted ~8 nm from MeOH) | ~573 nm (red-shifted ~8 nm from MeOH) | interchim.fr |

Effects of Biomolecular Crowding and Microenvironment on this compound Spectral Properties

The intracellular environment is a highly crowded space, filled with macromolecules that can significantly influence the behavior of fluorescent probes. nih.gov The photophysical properties of this compound are exquisitely sensitive to this biomolecular crowding and the specific microenvironment in which the dye is located, such as when it is conjugated to a protein or nucleic acid. researchgate.netacs.org

When this compound is attached to a biomolecule, its fluorescence can be altered by several factors, including local polarity, steric hindrance, and specific interactions with nearby amino acid residues or nucleotide bases. researchgate.netjst.go.jp For example, the fluorescence of a TAMRA derivative conjugated to the 5-HT3A receptor protein changes in response to ligand binding, indicating that the dye is sensitive to conformational changes in the protein that alter its local microenvironment. researchgate.net Similarly, the fluorescence of TAMRA-labeled oligonucleotides is strongly quenched upon hybridization with a complementary strand, a phenomenon attributed to photoinduced electron transfer between the dye and a nearby guanine base. jst.go.jp

Macromolecular crowding, often mimicked in vitro using agents like polyethylene (B3416737) glycols (PEGs), can also modulate the spectral properties of fluorescent dyes. nih.govmdpi.com Studies on related rhodamine dyes show that the rigidity of the microenvironment is a key determinant of the fluorescence quantum yield and lifetime. acs.org In a more rigid or constrained environment, non-radiative decay pathways like photoisomerization are suppressed, leading to an increase in fluorescence efficiency and a longer lifetime. acs.org

This effect is evident in studies of TAMRA conjugated to dendrimers. The fluorescence lifetime of TAMRA is significantly altered upon conjugation and varies with the number of dye molecules per dendrimer. nih.gov For instance, the fluorescence lifetime of a TAMRA-dendrimer conjugate in an aqueous solution was measured to be significantly lower (0.7 ± 0.2 ns) than that of the free dye (1.9 ± 0.1 ns), demonstrating the profound impact of the local molecular architecture. nih.gov Furthermore, investigations into 5-TAMRA derivatives in the presence of bovine serum albumin (BSA), a model for a crowded protein environment, show that while the general impact on photophysics might be low, prolonged illumination can lead to photocatalytic reactions with tryptophan residues, highlighting the complex interactions within such microenvironments. nih.gov

| TAMRA Conjugate/Environment | Fluorescence Lifetime (ns) | Key Finding | Reference |

|---|---|---|---|

| Free TAMRA in aqueous solution | 2.5 ± 0.1 | Baseline lifetime for the unconjugated dye. | nih.gov |

| G5-NH2-TAMRA1 (1 dye per dendrimer) | 2.3 ± 0.2 | Slight decrease in lifetime upon single conjugation. | nih.gov |

| G5-NH2-TAMRA1.5avg (in HEK293A cells) | 0.7 ± 0.2 | Significant lifetime decrease in a cellular microenvironment. | nih.gov |

| 5-TAMRA derivative in PBS | 2.27 - 2.75 | Lifetime in a standard buffer solution. | nih.gov |

| 5-TAMRA derivative in PBS with 1% BSA | 2.27 - 2.75 | Lifetime is largely unaffected by the presence of BSA, but photochemical reactions can occur. | nih.gov |

Applications of 5 Amino Tamra in Advanced Biological Research Methodologies

Fluorescence Resonance Energy Transfer (FRET) Applications with 5-Amino TAMRA

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring molecular proximity on the scale of 10-100 angstroms. anaspec.com In FRET, a donor fluorophore in an excited state transfers energy non-radiatively to a nearby acceptor molecule. genelink.com this compound is frequently employed as an acceptor dye in FRET-based assays due to its spectral overlap with common donor fluorophores. genelink.comevitachem.com This energy transfer is highly dependent on the distance between the donor and acceptor, making FRET an effective tool for studying molecular interactions. genelink.com

The design of effective FRET pairs is critical for successful proximity sensing. Key considerations include sufficient spectral overlap between the donor's emission and the acceptor's absorption, and a close proximity between the two molecules. rsc.org this compound is often paired with donor dyes like fluorescein (B123965) (FAM) or 6-carboxyfluorescein (B556484). evitachem.com For instance, the 6-FAM/TAMRA pair is commonly used in FRET applications involving oligonucleotides due to their favorable spectral overlap. genelink.com In this pairing, 6-FAM is excited at its maximum absorption wavelength, and the energy is transferred to TAMRA, which then emits light at its own maximum emission wavelength. genelink.com

Researchers have designed various FRET-based probes utilizing this compound. For example, a FRET pair was designed with 5-TAMRA-LPETG as the donor and mCherry as the acceptor to study the kinetics of Sortase A7M. igem.org Another design involved sfGFP as the donor and 5-TAMRA-LPETG as the acceptor, where ligation of the two brings the fluorophores into proximity, resulting in an increase in TAMRA's emission and a decrease in sfGFP's emission. igem.org The efficiency of energy transfer in these pairs is acutely sensitive to the distance between the donor and acceptor, a relationship that varies as the inverse sixth power of that distance. genelink.com

Table 1: Common FRET Donor-Acceptor Pairs Involving TAMRA

| Donor Fluorophore | Acceptor Fluorophore/Quencher | Donor Ex/Em (nm) |

| Mca | Dnp | 325/393 |

| EDANS | DABCYL, DABCYL Plus, QXL®490 | 335/493 |

| FAM | QXL®520 | 492/518 |

| FITC | QXL®520 | 494/519 |

| TAMRA | QXL®570 | 541/568 |

| CyLyte Fluor 5 | QXL®670 | 648/663 |

This table is adapted from a list of available dye-quencher pairs for custom peptide synthesis. anaspec.com

FRET probes incorporating this compound are instrumental in monitoring dynamic biological events such as molecular interactions and conformational changes in real-time. evitachem.com The principle behind this application is that any biological event that alters the distance or orientation between the donor and acceptor fluorophores will cause a change in FRET efficiency, which can be detected as a change in the fluorescence emission of either the donor or the acceptor. genelink.com

For example, TAMRA-labeled peptides have been used to investigate their interaction with the membranes of HeLa cells. researchgate.net The binding and penetration of these peptides into the cell membrane can be monitored by observing changes in fluorescence. researchgate.net Similarly, nucleic acid hybridization assays often utilize FRET probes. In one such system, a probe labeled with FAM and TAMRA, and a second probe labeled with Cy5 were used. nih.gov Hybridization of these probes to a target sequence brings TAMRA and Cy5 into close proximity, leading to FRET from TAMRA to Cy5 and a resulting change in the fluorescence spectrum. nih.gov

Advanced Fluorescence Microscopy and Imaging Techniques Employing this compound

This compound's favorable photophysical properties, including its bright orange fluorescence and good photostability, make it a widely used dye for various fluorescence microscopy techniques. tocris.combio-techne.commedchemexpress.com It is suitable for both conventional and confocal fluorescence microscopy. tocris.combio-techne.com

Conjugating this compound to biomolecules allows for the visualization of their localization within cells and subcellular compartments. nih.gov For instance, peptides labeled with TAMRA have been used to study their uptake and distribution in living cells. nih.gov In one study, TAMRA-labeled cell-penetrating peptides (CPPs) were used to investigate their internalization into Caco-2 cells using confocal laser scanning microscopy (CLSM). nih.gov

Another study utilized a TAMRA-conjugated mitochondria-penetrating peptide (rFrFrF) for long-term tracking of mitochondria in live cells. acs.org The probe, TAMRA-rFrFrF, demonstrated effective and continuous mitochondrial tracking for up to three days. acs.org Similarly, TAMRA-labeled peptides have been used to investigate their binding and localization to HeLa cells, with results indicating that 100% of the treated cells exhibited fluorescence. researchgate.net

The ability to track biological processes as they happen is crucial for understanding their dynamics. This compound probes are employed in real-time imaging to monitor such events. For example, TAMRA-labeled oligonucleotides are used in real-time PCR applications, such as in TaqMan probes, to monitor the amplification of DNA. genelink.comlumiprobe.com

Furthermore, the development of activatable probes based on this compound has enhanced real-time imaging capabilities. These probes are designed to be "off" (non-fluorescent) until they interact with their target, at which point they become "on" (fluorescent). This strategy significantly improves the signal-to-background ratio. An example is a probe where TAMRA is paired with the quencher QSY7. nih.gov This FRET pair, when conjugated to a targeting moiety like an antibody, remains quenched until it is internalized by target cells, leading to the dissociation of the fluorophore-quencher pair and subsequent fluorescence activation. nih.gov

Development of this compound-Based Molecular Probes and Biosensors

The versatility of this compound's chemistry allows for its incorporation into a wide array of molecular probes and biosensors designed to detect specific analytes or biological activities. evitachem.com The amine group on this compound can be readily conjugated to various molecules, including peptides, nucleic acids, and other small molecules, to create targeted probes. lumiprobe.com

For instance, peptide-based probes labeled with fluorophores like 5-carboxytetramethylrhodamine (B559615) (TAMRA) are commonly used for cellular imaging. nih.gov These probes can be designed to target specific receptors or enzymes. An example is the development of "quenchbody" biosensors, which are antibody fragments labeled with a fluorophore like TAMRA. biorxiv.org The binding of the target antigen to the quenchbody causes a conformational change that alters the fluorescence of the dye, allowing for the detection and quantification of the antigen. biorxiv.org

Moreover, TAMRA has been incorporated into probes for detecting specific ions and small molecules. A FRET-based probe using a coumarin343/TAMRA pair was developed to measure neutrophil elastase (NE) activity. rsc.org In this design, the cleavage of a specific peptide sequence by NE separates the donor and acceptor, leading to a change in the FRET signal. rsc.org

Nucleic Acid Hybridization Probes and Quantitative PCR Applications with this compound

This compound is frequently employed in the design and synthesis of nucleic acid hybridization probes for various applications, including in situ hybridization and quantitative polymerase chain reaction (qPCR). These probes are short sequences of single-stranded DNA or RNA labeled with a fluorescent dye, which, upon binding to a complementary target sequence, emit a detectable signal.

In the context of qPCR, TAMRA often functions as a quencher in dual-labeled probes like TaqMan probes. These probes contain a reporter dye, such as 6-carboxyfluorescein (FAM), at the 5' end and a quencher dye, like TAMRA, at the 3' end. While the probe is intact, the close proximity of the quencher to the reporter suppresses the reporter's fluorescence through Förster Resonance Energy Transfer (FRET). During the PCR extension phase, the 5' nuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher and resulting in an increase in fluorescence that is proportional to the amount of amplified DNA.

This compound can be incorporated into oligonucleotides through several methods. One common approach involves synthesizing an oligonucleotide with an amino-modifier, such as an Amino C6 Linker, at the desired position (5'-end, 3'-end, or internally). The amine-reactive succinimidyl ester (SE) form of 5-TAMRA is then covalently attached to the amino group in a post-synthesis reaction. Alternatively, TAMRA can be incorporated during oligonucleotide synthesis using TAMRA-phosphoramidite for 5'-labeling or TAMRA-CPG for 3'-labeling.

The following table summarizes the key characteristics of this compound relevant to its use in nucleic acid applications:

| Property | Value | Reference |

| Excitation Maximum (λex) | ~546 nm | |

| Emission Maximum (λem) | ~580 nm | |

| Common FRET Pair (Donor) | 6-FAM | |

| Role in Dual-Labeled Probes | Quencher/Acceptor |

Enzyme Activity Assays and Substrate Sensing Platforms Incorporating this compound

The fluorescent properties of this compound make it a valuable component in the development of enzyme activity assays and substrate sensing platforms. These assays are designed to detect and quantify the activity of specific enzymes by monitoring the change in fluorescence of a TAMRA-labeled substrate upon enzymatic cleavage.

A common strategy involves designing a peptide or other substrate that is dually labeled with a fluorophore and a quencher. In the intact substrate, the fluorescence of the fluorophore is quenched. Upon enzymatic cleavage of the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured to determine enzyme activity. For instance, a substrate for ADAMTS-4/ADAMTS-5, enzymes involved in osteoarthritis, has been developed using 5-FAM as the fluorophore and 5-TAMRA as the quencher.

Fluorescence polarization (FP) is another technique that utilizes TAMRA-labeled substrates to monitor enzyme activity. In this method, a small, fluorescently labeled substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When the enzyme cleaves the substrate, the fluorescent fragment remains small and continues to tumble rapidly. However, if the enzyme is inhibited, the uncleaved, larger substrate-enzyme complex tumbles more slowly, leading to an increase in fluorescence polarization. This principle has been applied to develop high-throughput screening assays for deubiquitinating proteases using a Ubiquitin-Lys-TAMRA substrate.

Furthermore, TAMRA-based sensors have been developed for the detection of enzyme activity through FRET mechanisms. For example, quantum dots functionalized with TAMRA-labeled peptide substrates have been used to detect trypsin activity.

The table below outlines examples of enzyme assays utilizing this compound:

| Enzyme Target | Assay Principle | Substrate/Probe | Reference |

| ADAMTS-4/ADAMTS-5 | FRET | 5-FAM-TEGEARGSVILLK(5-TAMRA)K-NH2 | |

| Deubiquitinating Proteases (e.g., UCHL3) | Fluorescence Polarization | Ubiquitin-Lys-TAMRA | |

| HIV-1 Protease | FRET (Quenching) | DABCYL and EDANS labeled peptides (TAMRA can be a substitute) | |

| Rhomboid Intramembrane Proteases | FRET (Quenching) | TAMRA-QXL610 labeled transmembrane peptide | |

| Alkaline Phosphatase | Fluorescence Quenching | TAMRA-Phos-tag |

Ligand-Receptor Interaction Studies and Drug Discovery Research Tools with this compound

This compound is a powerful tool for studying ligand-receptor interactions and for the development of drug discovery screening assays. By labeling a ligand with TAMRA, researchers can visualize and quantify its binding to a target receptor.

One application is in fluorescence polarization assays to determine the binding affinity of a ligand for its receptor. For example, a TAMRA-labeled neuropeptide Y (NPY) analog was used to determine its binding affinity to the Y2 receptor. The binding of the larger receptor to the small fluorescent ligand causes a slower tumbling rate and an increase in fluorescence polarization, allowing for the calculation of the dissociation constant (Kd).

TAMRA-labeled ligands are also used in photo-crosslinking studies to identify and map ligand binding sites on receptors. In this technique, a photoreactive group is incorporated into the TAMRA-labeled ligand. Upon binding to the receptor, the complex is exposed to UV light, which activates the photoreactive group and forms a covalent bond between the ligand and the receptor. The labeled receptor can then be isolated and analyzed to identify the specific amino acids involved in binding.

In drug discovery, TAMRA-based assays are employed in high-throughput screening (HTS) to identify compounds that can modulate ligand-receptor interactions. For instance, a competition assay can be established where a TAMRA-labeled ligand and a library of test compounds compete for binding to a target receptor. Compounds that displace the fluorescent ligand will cause a decrease in the measured signal (e.g., fluorescence polarization or FRET), indicating

Computational and Theoretical Studies of 5 Amino Tamra

Molecular Dynamics Simulations for Understanding 5-Amino TAMRA Behavior in Solvents and Biomolecular Systems

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. These simulations have been instrumental in elucidating the conformational dynamics of this compound and its derivatives in different solvent environments and when conjugated to biomolecules.

One key finding from MD simulations is the significant role of the solvent in influencing the conformation and spectral properties of TAMRA. researchgate.net For instance, simulations of 5-carboxy-tetramethylrhodamine (a closely related derivative) in water have shown that the rotation of the N(CH3)2 groups is a critical factor that is effectively captured in MD simulations, leading to a more accurate prediction of the UV absorption spectrum. researchgate.net The simulations highlight that the dynamic interplay between the dye and solvent molecules can lead to conformational ensembles that are crucial for understanding its fluorescent properties. researchgate.netresearchgate.net

When attached to biomolecules such as peptides or RNA, MD simulations reveal how this compound influences the structure and dynamics of the host molecule and vice versa. researchgate.netbiorxiv.orgbiorxiv.org For example, in a study of an RNA aptamer complexed with 5-TAMRA, MD simulations showed highly heterogeneous conformational ensembles. researchgate.net These simulations also demonstrated that upon binding to the RNA, the fraction of the stacked conformation between the xanthene ring of TAMRA and a quencher molecule significantly decreases, which is vital for the fluorescence signal. researchgate.net Furthermore, MD simulations have been used to investigate the interaction of TAMRA-labeled peptides with cell membranes, providing insights into the translocation process. researchgate.netacs.org These studies have shown that while TAMRA itself may have negligible direct effects on the translocation kinetics, it can indirectly promote the process by favoring peptide aggregation. researchgate.net

The insights from MD simulations are crucial for interpreting experimental data and for the rational design of new fluorescent probes with tailored properties for specific applications in complex biological systems. aip.orgaip.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectral Prediction of this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become an indispensable tool for predicting the spectral properties of fluorescent dyes like this compound. nih.gov DFT calculations can provide valuable information about the ground and excited state geometries, electronic transitions, and absorption and emission spectra. arxiv.orgmahendrapublications.com

However, early DFT calculations using various functionals were found to significantly underestimate the maximum UV absorption peak of TAMRA in water by approximately 100 nm. researchgate.net This discrepancy was resolved by combining DFT with MD simulations. By using snapshots from the MD simulations, which capture the dynamic rotation of the N(CH3)2 groups in water, the calculated UV maximum peak shifted and showed close agreement with experimental results. researchgate.net This hybrid approach highlights the importance of accounting for the dynamic conformational landscape of the dye in solution for accurate spectral predictions.

Time-dependent DFT (TD-DFT) is a widely used extension of DFT for calculating excited-state properties. turbomole.org TD-DFT calculations have been employed to compute the vertical excitation energies and oscillator strengths of TAMRA. For instance, TD-B3LYP+D3/6-311++G**+PCM (water) calculations found the lowest bright excited singlet state of TAMRA at 2.69 eV (462 nm) with an oscillator strength of 0.887. mdpi.com While this value is still lower than the experimental maximum, it provides a reasonable starting point for understanding the electronic transitions responsible for its fluorescence.

DFT calculations have also been used to simulate resonance Raman spectra of TAMRA at different excitation energies, which can help in the analysis of surface-enhanced Raman scattering (SERS) enhancement factors. mdpi.com These theoretical spectra, when compared with experimental SERS data, provide insights into the vibrational modes that are most enhanced. mdpi.com

Table 1: Comparison of Experimental and Calculated Spectral Properties of TAMRA Derivatives

| Property | Experimental Value | Calculated Value (DFT/MD) | Reference |

| Maximum UV Absorption (in water) | ~550 nm | ~450 nm (DFT alone), ~550 nm (DFT with MD snapshots) | researchgate.net |

| Lowest Bright Singlet State Excitation Energy | - | 2.69 eV (462 nm) | mdpi.com |

| Oscillator Strength | - | 0.887 | mdpi.com |

This table provides an interactive comparison of the spectral properties of TAMRA derivatives as determined by experimental methods and computational calculations.

In Silico Modeling of this compound Interactions with Biological Targets

In silico modeling, encompassing techniques like molecular docking and larger-scale simulations, is a valuable approach for predicting and understanding the interactions of this compound-labeled molecules with their biological targets. nih.gov These computational methods can provide structural details of binding modes and help in the rational design of targeted probes and therapeutics. researchgate.netscirp.org

Molecular docking studies have been used to predict the binding affinity and orientation of molecules containing moieties similar to this compound with their protein targets. For example, in a study of an inhibitor with an indole (B1671886) ring, molecular dynamics simulations suggested that the inhibitor interacted with a specific tryptophan residue in the target peptide, affecting its oligomerization. kobe-u.ac.jp While this study did not directly involve this compound, the principles of using computational modeling to understand small molecule-peptide interactions are transferable.

In the context of RNA aptamers, in silico modeling plays a crucial role in inferring the secondary and tertiary structures of the RNA and modeling its interaction with ligands like 5-TAMRA. researchgate.net For an RNA aptamer that binds to 5-TAMRA, structural studies combined with computational modeling revealed that the planar xanthene ring system of the dye intercalates between base pairs of the RNA. researchgate.net The model also identified key hydrogen bonding interactions between the carboxylate group of 5-TAMRA and specific guanine (B1146940) residues in the RNA binding pocket. researchgate.net

Furthermore, computational approaches are increasingly used to design and validate novel protein binders and to understand the dynamic nature of protein interaction networks where TAMRA-labeled peptides are often employed as probes. nih.govbakerlab.org The integration of experimental data with in silico modeling provides a powerful strategy for elucidating the mechanisms of molecular recognition and for the development of new tools for biology and medicine. nih.gov

Emerging Research Directions and Future Perspectives for 5 Amino Tamra

Development of Next-Generation 5-Amino TAMRA Analogs with Tuned Photophysical Properties

While this compound is a workhorse in fluorescence applications, there is a continuous drive to develop analogs with improved and tailored photophysical properties. Research in this area focuses on modifying the core tetramethylrhodamine (B1193902) structure to fine-tune its brightness, photostability, and spectral characteristics. The goal is to create a palette of TAMRA-based dyes suitable for a wider range of experimental conditions and advanced imaging techniques.

Key areas of development include:

Enhanced Brightness and Photostability: Modifications to the rhodamine core are being explored to increase the quantum yield and reduce photobleaching. This is crucial for long-term imaging experiments and for detecting low-abundance targets.

Tuning Excitation and Emission Wavelengths: Synthetic chemistry approaches are employed to shift the excitation and emission spectra of TAMRA analogs. nih.govresearchgate.net This allows for the development of new fluorescent probes that can be multiplexed with other fluorophores and are compatible with different laser lines. For instance, the maximum absorbance of TAMRA is at 546 nm, with emission at 580 nm. lifetein.com

Environment-Sensing (Solvatochromic) Dyes: Researchers are designing TAMRA analogs whose fluorescence properties change in response to their local environment, such as polarity or viscosity. These "smart" probes can provide information about the molecular environment within a cell.

Table 1: Comparison of Photophysical Properties of TAMRA and Potential Next-Generation Analogs

| Feature | This compound | Next-Generation Analog Goal |

| Excitation Max (λex) | ~546 nm lifetein.com | Tunable from blue to near-infrared |

| Emission Max (λem) | ~580 nm lifetein.com | Correspondingly shifted emission |

| Quantum Yield | Moderate | High to Very High |

| Photostability | Good | Excellent, resistant to photobleaching |

| Environmental Sensitivity | Low | High and specific to certain parameters |

Integration of this compound into Multifunctional Probes and Nanosystems for Advanced Research

The versatility of this compound extends beyond its use as a simple label. Its integration into more complex probes and nanosystems is enabling researchers to perform more sophisticated experiments. These advanced tools often combine the fluorescent properties of TAMRA with other functional moieties to achieve multiple tasks simultaneously.

One of the most prominent applications is in Förster Resonance Energy Transfer (FRET) . nih.gov In FRET-based biosensors, this compound often serves as an acceptor fluorophore, paired with a suitable donor like fluorescein (B123965) (FAM). lifetein.comevitachem.com The efficiency of energy transfer between the donor and acceptor is highly sensitive to the distance between them, making FRET an invaluable tool for studying molecular interactions, conformational changes in proteins, and enzyme activity. nih.govevitachem.comnih.gov For example, a multi-FRET probe was designed with FAM and TAMRA to image matrix metalloproteinase-2 and caspase-3 activity. acs.org

Furthermore, this compound is being incorporated into various nanosystems , such as nanoparticles and quantum dots, for enhanced imaging and sensing. nih.govnih.gov These nanosystems can be functionalized to target specific cells or tissues, and the bright fluorescence of TAMRA allows for sensitive detection. For instance, multifunctional core-shell magnetic nanoparticles have been developed with TAMRA for targeted magnetic resonance imaging and fluorescent labeling. researchgate.net

Novel Bioconjugation Chemistries for this compound

The ability to attach this compound to a wide variety of biomolecules with high specificity and efficiency is critical for its utility. While traditional methods like NHS ester chemistry are widely used, researchers are continuously developing and applying novel bioconjugation strategies. sekisuidiagnostics.comresearchgate.net

Click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for labeling with TAMRA derivatives. abpbio.comnih.gov These reactions are highly specific, efficient, and can be performed under biocompatible conditions. abpbio.com Azide (B81097) and alkyne functional groups can be introduced into biomolecules, allowing for the precise attachment of a TAMRA molecule that has been modified with the complementary reactive group. abpbio.comcarlroth.com

Other emerging bioconjugation techniques include:

Enzymatic Ligation: This method uses enzymes to create a specific covalent bond between the fluorescent dye and the target molecule, offering high selectivity. carlroth.com

Bioorthogonal Reactions: Beyond click chemistry, other bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder reaction, are being explored for TAMRA conjugation. nih.govillinois.edu These reactions are orthogonal to the cell's native biochemistry, preventing side reactions. illinois.edu

Light-Induced Bioconjugation: These methods use light to trigger the conjugation reaction, providing temporal and spatial control over the labeling process. nih.gov

Table 2: Overview of Bioconjugation Chemistries for this compound

| Chemistry | Description | Advantages |

| NHS Ester Coupling | Amine-reactive chemistry forming a stable amide bond. evitachem.com | Well-established, reliable. |

| Click Chemistry (CuAAC/SPAAC) | Highly efficient and specific reaction between an azide and an alkyne. abpbio.comnih.gov | Bioorthogonal, high yield, fast kinetics. abpbio.comnih.gov |

| Enzymatic Ligation | Enzyme-catalyzed formation of a covalent bond. carlroth.com | High specificity, mild reaction conditions. |

| Inverse-Electron-Demand Diels-Alder | Reaction between a tetrazine and a strained alkene. illinois.edu | Fast kinetics, bioorthogonal. illinois.edu |

Applications of this compound in Systems Biology and Complex Biological Networks

The advancements in labeling technologies and probe development are enabling the use of this compound in the field of systems biology . nih.gov This field aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. nih.gov By using fluorescently labeled molecules, researchers can track their movement, interactions, and fate within living cells and organisms, providing a dynamic view of biological processes. nih.govnih.gov

For example, this compound can be used to label specific proteins and track their localization and interactions within a cell to build protein-protein interaction networks . nih.govnih.govplos.org This information is crucial for understanding how cellular machinery is organized and regulated. Quantitative proteomics, in conjunction with fluorescent labeling, allows for the characterization of changes in protein abundance and interactions in response to different stimuli. nih.gov

Furthermore, by labeling different components of a signaling pathway, researchers can use advanced microscopy techniques to visualize the flow of information through the network in real-time. This allows for the study of the dynamics of signaling cascades and how they are altered in disease states. The ability to track individual biomolecules provides valuable data for constructing computational models of biological networks. unipa.it

Q & A

Basic Research Questions

Q. How can researchers optimize the conjugation efficiency of 5-Amino TAMRA to biomolecules (e.g., DNA, proteins) while minimizing nonspecific binding?

- Methodology : Use a molar ratio of this compound to target biomolecule between 3:1 and 10:1 in pH 7.4–8.5 buffer (e.g., sodium bicarbonate) to activate primary amines. Quench unreacted dye with 50 mM glycine or Tris-HCl. Validate conjugation via HPLC or fluorescence gel electrophoresis to confirm labeling efficiency .

- Key Controls : Include a no-dye control to assess autofluorescence and a free dye control to monitor unbound TAMRA .

Q. What experimental conditions are critical for maintaining this compound’s fluorescence stability during live-cell imaging?

- Protocol : Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce photobleaching. Maintain imaging buffers at physiological pH (7.0–7.4) and avoid high-intensity light exposure (>500 ms illumination per frame). Pre-treat cells with 0.1% BSA to minimize dye aggregation .

- Validation : Compare fluorescence intensity over time in fixed vs. live cells to differentiate photobleaching from biological degradation .

Q. How does the choice of excitation wavelength affect this compound’s signal-to-noise ratio in fluorescence microscopy?

- Guidelines : Use 540–560 nm excitation (peak absorption ~555 nm) with a 575–615 nm emission filter. Avoid overlapping with common autofluorescence sources (e.g., NADH at 460 nm). For multiplexing, pair with fluorophores like FITC (emission ~520 nm) to prevent spectral overlap .

Advanced Research Questions

Q. How should researchers address contradictory data in FRET-based studies using this compound as a quencher (e.g., TaqMan probes)?

- Troubleshooting :

- Probe Design : Ensure ≤5 nm distance between this compound (quencher) and donor fluorophore (e.g., FAM) for efficient FRET. Validate using melting curve analysis (ΔTm ≥ 5°C indicates stable hybridization) .

- Buffer Interference : Test ionic strength (50–200 mM NaCl) and Mg²⁺ (1–5 mM) to optimize hybridization kinetics. Contradictory quenching may arise from G-quadruplex formation in DNA probes; use CD spectroscopy to confirm secondary structures .

Q. What strategies mitigate fluorescence quenching artifacts when using this compound in multiplexed assays with other rhodamine derivatives?

- Experimental Design :

- Spectral Unmixing : Employ linear unmixing algorithms if using this compound with TAMRA-6-isomer (emission shift ~10 nm).

- Cross-Talk Controls : Run single-dye controls to calibrate emission bleed-through. For qPCR, use probe-free templates to validate specificity .

Q. How can researchers validate this compound’s specificity in complex biological systems (e.g., tissue sections, serum-containing media)?

- Validation Framework :

- Blocking Studies : Pre-incubate samples with unlabeled TAMRA analogues (e.g., 5-TAMRA azide) to compete for nonspecific binding sites.

- Mass Spectrometry : Confirm dye localization via MALDI-TOF after enzymatic digestion of labeled biomolecules .

Q. What are the limitations of using this compound for long-term tracking in dynamic cellular processes (e.g., protein trafficking)?

- Limitations :

- Photostability : this compound loses ~40% intensity after 10 min under continuous illumination (488 nm, 50 mW). Use HaloTag or SNAP-tag systems for covalent labeling to improve retention.

- pH Sensitivity : Fluorescence decreases by ~20% at pH <6.0; avoid lysosomal or acidic organelle studies without pH-buffered probes .

Data Interpretation & Conflict Resolution

Q. How should researchers resolve discrepancies between fluorescence intensity and target concentration in this compound-based quantification?

- Analysis Workflow :

Standard Curve : Generate using serial dilutions of labeled standards in the same matrix as samples.

Inner Filter Effect : Correct for absorbance overlap using the formula: , where is absorbance at excitation/emission wavelengths.

Matrix Effects : Compare spiked vs. unspiked samples to identify interference from biomolecules (e.g., albumin) .

Q. What statistical approaches are recommended for analyzing time-lapse data involving this compound fluorescence decay?

- Models :

- Exponential Decay : Fit to to calculate photobleaching rate ().

- ANOVA with Tukey’s Test : Compare decay rates across experimental groups (e.g., treated vs. control cells).

- Replicates : Use ≥3 biological replicates to account for cell-to-cell variability .

Methodological Resources

- Antibody Validation : Use monoclonal anti-TAMRA antibodies (e.g., Thermo Fisher MA1-20553) with Western blot or IP for independent confirmation of labeled targets .

- Structural Confirmation : NMR (¹H, ¹³C) and HRMS data for synthesized this compound conjugates are essential for publication-ready results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.